2-Hydroxy-6-(trifluoromethyl)nicotinoyl chloride

Description

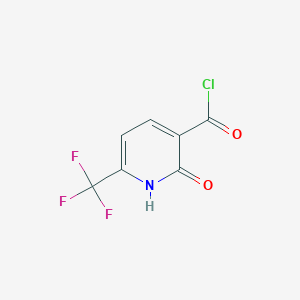

2-Hydroxy-6-(trifluoromethyl)nicotinoyl chloride (C₇H₃ClF₃NO₂, MW: 225.55) is a nicotinic acid derivative characterized by a hydroxyl group at the 2-position and a trifluoromethyl (-CF₃) substituent at the 6-position of the pyridine ring. Its reactive acyl chloride group (-COCl) makes it a versatile intermediate in organic synthesis, particularly for constructing amides, esters, or heterocyclic frameworks .

Structure

3D Structure

Properties

IUPAC Name |

2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carbonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF3NO2/c8-5(13)3-1-2-4(7(9,10)11)12-6(3)14/h1-2H,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMUIXVQMFFDHAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=C1)C(F)(F)F)C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-6-(trifluoromethyl)nicotinoyl chloride typically involves the chlorination of 2-Hydroxy-6-(trifluoromethyl)nicotinic acid. The reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents. The reaction conditions usually include refluxing the mixture at elevated temperatures to ensure complete conversion of the acid to the corresponding acyl chloride.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity of the final product.

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chloride group is replaced by various nucleophiles such as amines, alcohols, or thiols.

Hydrolysis: The compound can be hydrolyzed to form 2-Hydroxy-6-(trifluoromethyl)nicotinic acid in the presence of water or aqueous bases.

Reduction: It can be reduced to form the corresponding alcohol or amine derivatives using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols in the presence of a base (e.g., triethylamine) under mild to moderate temperatures.

Hydrolysis: Water or aqueous sodium hydroxide (NaOH) at room temperature or slightly elevated temperatures.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF) under reflux conditions.

Major Products Formed:

Substitution Reactions: Various substituted derivatives depending on the nucleophile used.

Hydrolysis: 2-Hydroxy-6-(trifluoromethyl)nicotinic acid.

Reduction: Corresponding alcohol or amine derivatives.

Scientific Research Applications

2-Hydroxy-6-(trifluoromethyl)nicotinoyl chloride has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: It serves as a building block for the development of novel therapeutic agents targeting specific diseases.

Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Hydroxy-6-(trifluoromethyl)nicotinoyl chloride involves its interaction with specific molecular targets. The compound can act as an acylating agent, modifying proteins or enzymes by forming covalent bonds with nucleophilic residues. This modification can alter the activity or function of the target molecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Nicotinoyl Chlorides

6-(Trifluoromethyl)nicotinoyl Chloride

- Formula: C₇H₃ClF₃NO (MW: 209.55)

- Key Differences : Lacks the hydroxyl group at the 2-position.

- Hazards : Classified as corrosive (H314) with stricter handling requirements (e.g., P280 gloves, P310 immediate medical attention) .

- Applications : Used in cross-coupling reactions and as a precursor for trifluoromethylated pharmaceuticals .

Nicotinoyl Chloride Hydrochloride

- Formula: C₆H₄ClNO·HCl (MW: 175.99)

- Key Differences : Contains a hydrochloride salt and lacks both the hydroxyl and trifluoromethyl groups.

- Reactivity: The hydrochloride form enhances stability but reduces electrophilicity compared to non-salt analogs.

- Hazards : Requires protective gear (self-contained breathing apparatus) due to dust formation risks .

- Applications : Primarily employed in peptide synthesis and as a catalyst in acylation reactions .

Comparative Data Table

| Property | 2-Hydroxy-6-(trifluoromethyl)nicotinoyl Chloride | 6-(Trifluoromethyl)nicotinoyl Chloride | Nicotinoyl Chloride Hydrochloride |

|---|---|---|---|

| Molecular Formula | C₇H₃ClF₃NO₂ | C₇H₃ClF₃NO | C₆H₄ClNO·HCl |

| Molecular Weight | 225.55 | 209.55 | 175.99 |

| Key Substituents | -OH, -CF₃ | -CF₃ | None (base structure) |

| Hazard Class | Irritant (Xi) | Corrosive (H314) | Dust hazard |

| Storage Conditions | Not explicitly stated; inferred inert atmosphere | 2–8°C under inert atmosphere | Room temperature (dry) |

| Primary Applications | Drug intermediates, agrochemicals | Trifluoromethylated APIs | Peptide synthesis |

| References |

Biological Activity

2-Hydroxy-6-(trifluoromethyl)nicotinoyl chloride is a compound with significant potential in medicinal chemistry and biological research. Its unique chemical structure, characterized by the trifluoromethyl group and the nicotinoyl moiety, suggests various biological activities, particularly in the fields of cancer therapy and enzyme inhibition. This article reviews the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

- Chemical Formula : C7H4ClF3N2O2

- CAS Number : 502457-68-3

- Molecular Weight : 224.57 g/mol

The presence of the trifluoromethyl group enhances lipophilicity, which may influence the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in disease pathways. The compound may act as an inhibitor of specific enzymes, potentially modulating pathways related to cancer cell proliferation and apoptosis.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have demonstrated its effectiveness against several cancer cell lines:

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| HL-60 (Leukemia) | 10.32 | Induction of apoptosis |

| HCT-15 (Colon) | 6.62 | Cell cycle arrest |

| UO-31 (Renal) | 7.69 | Inhibition of tumor growth |

These results suggest that the compound may induce cell death through mechanisms such as apoptosis and cell cycle disruption .

Enzyme Inhibition

The compound has been studied for its potential to inhibit key enzymes involved in cancer progression:

- Dihydroorotate Dehydrogenase (DHODH) : A target for malaria treatment, showing that derivatives can inhibit DHODH effectively, suggesting potential applications in infectious diseases .

- Histone Deacetylases (HDACs) : Inhibition of HDACs can lead to increased acetylation of histones, promoting gene expression related to tumor suppression .

Case Studies

- Study on Cytotoxicity : A recent study evaluated the cytotoxic effects of various nicotinoyl derivatives, including this compound, against human cancer cell lines. The findings indicated a significant reduction in cell viability at concentrations correlating with the IC50 values mentioned above .

- Molecular Docking Studies : Computational studies have shown that the compound binds effectively to target enzymes, with favorable binding energies suggesting strong interactions that may lead to inhibition .

Q & A

Basic: What experimental design strategies are recommended for optimizing the synthesis of 2-Hydroxy-6-(trifluoromethyl)nicotinoyl chloride?

Answer:

A factorial design of experiments (DoE) is recommended to systematically evaluate reaction parameters such as temperature, solvent polarity, and stoichiometric ratios. For example, a 2³ factorial design can identify interactions between variables while minimizing experimental runs . Coupling this with response surface methodology (RSM) allows for optimization of yield and purity. Ensure rigorous characterization of intermediates via NMR and HPLC to validate synthetic pathways .

Basic: How can researchers ensure the stability of this compound during storage and handling?

Answer:

Stability studies under controlled conditions (e.g., inert atmosphere, low-temperature storage) are critical. Use FTIR and thermal gravimetric analysis (TGA) to monitor hydrolytic degradation and thermal stability. Incorporate molecular sieves or desiccants in storage vials to mitigate moisture sensitivity. Safety protocols from laboratory guidelines (e.g., MedChemExpress handling recommendations) should be strictly followed .

Advanced: What computational methods are suitable for predicting the reactivity of this compound in nucleophilic acyl substitution reactions?

Answer:

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and predict regioselectivity. Pair this with molecular dynamics simulations to assess solvent effects on reaction kinetics. Integrate computational results with experimental validation using stopped-flow kinetics to resolve discrepancies between predicted and observed reactivity .

Advanced: How should researchers address contradictions in spectroscopic data (e.g., NMR shifts) for derivatives of this compound?

Answer:

Contradictions often arise from dynamic effects (e.g., tautomerism) or impurities. Perform variable-temperature NMR to detect equilibrium states and 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals. Cross-validate with high-resolution mass spectrometry (HRMS) and X-ray crystallography if crystalline derivatives are obtainable .

Advanced: What methodologies enable scalable production of this compound while maintaining reproducibility?

Answer:

Adopt continuous-flow chemistry to enhance heat and mass transfer, reducing side reactions. Use process analytical technology (PAT) like in-line FTIR for real-time monitoring. Optimize catalyst loading and residence time via kinetic modeling, referencing CRDC subclass RDF2050112 for reactor design principles .

Advanced: How can researchers integrate machine learning (ML) to accelerate reaction discovery involving this compound?

Answer:

Leverage the ICReDD framework, which combines quantum chemical calculations (e.g., Gaussian or ORCA) with ML-driven feature extraction. Train models on datasets of trifluoromethyl-containing analogues to predict reaction outcomes. Validate predictions using high-throughput experimentation (HTE) platforms .

Basic: What safety protocols are critical when handling this compound in aqueous environments?

Answer:

Use explosion-proof fume hoods and Schlenk-line techniques to prevent hydrolysis. Conduct hazard assessments for exothermic reactions and maintain emergency neutralization agents (e.g., sodium bicarbonate). Follow MedChemExpress guidelines for PPE, including acid-resistant gloves and face shields .

Advanced: What analytical techniques resolve structural ambiguities in trifluoromethyl-substituted intermediates?

Answer:

Combine ¹⁹F NMR with heteronuclear coupling analysis (e.g., ¹H-¹⁹F HOESY) to map spatial proximity of fluorine atoms. Augment with X-ray photoelectron spectroscopy (XPS) to confirm electronic environments. For transient species, use cryogenic trapping paired with time-resolved spectroscopy .

Advanced: How can researchers design experiments to elucidate degradation pathways under oxidative conditions?

Answer:

Employ accelerated stability testing (e.g., 40°C/75% RH) with LC-MS/MS to identify degradation products. Isotope-labeling studies (e.g., ¹⁸O) can trace oxygen incorporation pathways. Pair with DFT-based mechanistic studies to propose and validate degradation intermediates .

Basic: What statistical approaches are recommended for validating purity assays of this compound?

Answer:

Use ANOVA to compare batch-to-batch variability and establish acceptance criteria. For chromatographic methods, calculate signal-to-noise ratios and limit of detection (LOD) using ICH Q2(R1) guidelines. Cross-correlate with independent techniques like differential scanning calorimetry (DSC) for polymorph screening .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.